molecular formula C15H17FN2O3 B2569926 2-(4-fluorophenoxy)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide CAS No. 2034509-24-3

2-(4-fluorophenoxy)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide

Cat. No. B2569926
CAS RN: 2034509-24-3
M. Wt: 292.31
InChI Key: UXJGYZKTCJZZTN-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide, also known as FMPA, is a chemical compound that has been gaining attention in the scientific community for its potential applications in research.

Scientific Research Applications

Photoreactions of Related Compounds

Research on flutamide, a compound that shares a functional group similarity with "2-(4-fluorophenoxy)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide," shows different photoreactions in acetonitrile and 2-propanol solvents. This study highlights the impact of solvent choice on the stability and photoreactivity of fluoro-substituted compounds, which could be relevant for designing studies on the photostability of related chemicals (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Anti-inflammatory Activity

Another study focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity. This indicates that compounds with fluoro-phenoxy and acetamide groups may have potential applications in developing anti-inflammatory agents (Sunder & Maleraju, 2013).

Ligand-Protein Interactions and Photovoltaic Efficiency Modeling

A study on bioactive benzothiazolinone acetamide analogs, including a compound with a fluorophenyl group, explored their ligand-protein interactions and potential as photosensitizers in dye-sensitized solar cells. This suggests that compounds with similar structural motifs could be investigated for their interactions with biological targets and applications in renewable energy technologies (Mary et al., 2020).

Novel Synthesis Approaches

Research on the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides indicates the exploration of new synthetic routes and the potential pharmaceutical applications of such compounds. This highlights the ongoing interest in developing new compounds with specific functional groups for varied applications (Man-li, 2008).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-11-9-14(21-18-11)3-2-8-17-15(19)10-20-13-6-4-12(16)5-7-13/h4-7,9H,2-3,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJGYZKTCJZZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide

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